Field: Cancer Research
Application Summary: GSK690693 has been shown to have potent anti-tumor activity. It has been used in combination with lapatinib, an EGFR and ErbB2 dual kinase inhibitor, to produce an additive effect in a variety of tumor cells .
Methods of Application: GSK690693 inhibits all 3 AKT kinases with IC50s of 2, 13, and 9 nM against AKT-1, 2, and 3, respectively. It causes dose-dependent reductions in the phosphorylation state of multiple proteins downstream of AKT, including GSK3β, PRAS40, and Forkhead (FOXO1/FOXO3a) .
Results: Treatment of tumor cells with GSK690693 leads to a dose-dependent increase in the nuclear transport of the transcription factor FOXO3a, accompanied by a change in the phosphorylation status of FOXO3a protein .
Field: Hematology
Application Summary: GSK690693 has been shown to induce growth inhibition and apoptosis in acute lymphoblastic leukemia (ALL) cell lines .
Methods of Application: The effect of GSK690693 was evaluated on the proliferation of 112 cell lines representing different hematologic neoplasia .
Results: Fifty-five percent of all cell lines tested were sensitive to the AKT inhibitor (EC 50 < 1 μM), with ALL, non-Hodgkin lymphoma, and Burkitt lymphoma showing 89%, 73%, and 67% sensitivity to GSK690693, respectively .
Field: Oncology
Application Summary: GSK690693 has been used in the treatment of established human SK-OV-3 ovarian, LNCaP prostate, and BT474 and HCC-1954 breast carcinoma xenografts .
Methods of Application: GSK690693 treatment was administered once daily for 21 days .
Results: The treatment produced significant anti-tumor activity in mice bearing the established human xenografts. Immunohistochemical analysis of tumor xenografts after repeat dosing with GSK690693 demonstrated reductions in phosphorylated AKT substrates .
Application Summary: GSK690693 has been shown to have an effect on chronic myeloid leukemia (CML). CML is a type of cancer that starts in certain blood-forming cells of the bone marrow .
Methods of Application: In CML, a genetic change takes place in an early (immature) version of myeloid cells - the cells that make red blood cells, platelets, and most types of white blood cells (except lymphocytes). This change forms an abnormal gene called BCR-ABL, which turns the cell into a CML cell. GSK690693 has been shown to have an effect on these cells .
Application Summary: GSK690693 has been shown to have an effect on non-Hodgkin lymphoma, a type of cancer that originates in the lymphatic system .
Methods of Application: Non-Hodgkin lymphoma is cancer that originates in your lymphatic system, the disease-fighting network spread throughout your body. GSK690693 has been shown to inhibit the growth of these cancerous cells .
Results: In non-Hodgkin lymphoma, tumors develop from lymphocytes — a type of white blood cell. GSK690693 has been shown to induce apoptosis in these cells .
Application Summary: GSK690693 has been shown to have an effect on Burkitt lymphoma, a form of non-Hodgkin’s lymphoma in which cancer starts in immune cells called B-cells .
Methods of Application: Burkitt lymphoma is characterized by translocation and dysregulation of the c-myc gene, leading to high-grade B-cell non-Hodgkin’s lymphoma. GSK690693 has been shown to inhibit the growth of these cancerous cells .
Results: Recognized as the fastest growing human tumor, Burkitt lymphoma is associated with impaired immunity and is rapidly fatal if left untreated. GSK690693 has been shown to induce apoptosis in these cells .
Field: Cellular and Molecular Biology
Application Summary: GSK690693 has been shown to have potent anti-tumor activity and shows an additive effect with lapatinib, an EGFR and ErbB2 dual kinase inhibitor .
Application Summary: GSK690693 has been shown to have an effect on acute myeloid leukemia (AML). AML is a type of cancer that starts in the bone marrow but often moves into the blood .
Methods of Application: In AML, a genetic change takes place in an early (immature) version of myeloid cells - the cells that make red blood cells, platelets, and most types of white blood cells (except lymphocytes). This change forms an abnormal gene called BCR-ABL, which turns the cell into an AML cell. GSK690693 has been shown to have an effect on these cells .
Application Summary: GSK690693 has been shown to have an effect on Hodgkin and non-Hodgkin lymphoma, types of cancers that originate in the lymphatic system .
GSK690693 is a small molecule compound developed as a pan-Akt inhibitor, specifically targeting the Akt isoforms 1, 2, and 3. It is classified as an ATP-competitive inhibitor, demonstrating low nanomolar potency with IC50 values of approximately 2 nM for Akt1, 13 nM for Akt2, and 9 nM for Akt3 . The compound is derived from the aminofurazan chemical series and has a molecular formula of C21H27N7O3 with a molecular weight of approximately 425.48 g/mol . GSK690693 has been shown to inhibit other kinases in the AGC family, including Protein Kinase A and Protein Kinase C, making it a versatile tool in cancer research .
GSK690693 acts as an ATP-competitive inhibitor of the AKT kinase enzyme []. AKT plays a critical role in cell signaling pathways regulating cell survival, proliferation, and metabolism. In cancer, dysregulation of AKT signaling can promote tumor growth. GSK690693 binds to the ATP-binding pocket of AKT, thereby preventing the enzyme from utilizing ATP for its activity and ultimately leading to the inhibition of these pro-survival pathways [].
GSK690693 functions by reversibly occupying the ATP binding pocket of the Akt kinase domain, competing with ATP for binding. This mechanism effectively blocks the phosphorylation of downstream targets of Akt in a dose-dependent manner . In vitro studies have shown that GSK690693 can inhibit the phosphorylation of multiple proteins downstream of Akt, such as Glycogen Synthase Kinase 3 beta and Forkhead transcription factors .
GSK690693 exhibits significant anti-tumor activity both in vitro and in vivo. It has been shown to reduce cell proliferation and induce apoptosis in various tumor cell lines, including those from breast cancer (e.g., T47D, BT474) and prostate cancer (e.g., LNCaP) . In xenograft models, GSK690693 effectively inhibited tumor growth in several cancer types, including ovarian and breast tumors . Furthermore, it has been evaluated in phase I clinical trials for its efficacy against solid tumors and lymphomas .
GSK690693 has potential applications in:
GSK690693 has been studied for its interactions with various kinases beyond Akt. Its selectivity profile indicates that while it primarily inhibits Akt isoforms, it also affects other members of the AGC kinase family . This broad interaction spectrum may contribute to its anti-tumor efficacy but also necessitates careful consideration regarding potential off-target effects.
Several compounds share structural or functional similarities with GSK690693. Here are a few notable examples:
Compound Name | Target Kinases | IC50 (nM) | Unique Features |
---|---|---|---|
GSK2141795 | Pan-Akt | ~10 | Selective for Akt signaling pathways |
MK-2206 | Pan-Akt | ~50 | Allosteric inhibitor; different binding mechanism |
AZD5363 | Pan-Akt | ~20 | Dual mechanism; inhibits both ATP binding and allosteric sites |
GSK690693 is unique due to its low nanomolar potency across all three Akt isoforms and its competitive inhibition mechanism, distinguishing it from others like MK-2206 which operates via an allosteric mechanism .
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